molecular formula C23H18N2O3 B288855 N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide

N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide

Cat. No. B288855
M. Wt: 370.4 g/mol
InChI Key: IWCDTOQWXXJLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as EPI, is a small molecule that has been extensively studied for its potential use in cancer treatment. EPI belongs to the family of isoindoline-1,3-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, this compound has been found to have anti-angiogenic properties, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer therapy. Additionally, this compound has low toxicity and has been found to have minimal effects on normal cells. However, one limitation of using this compound in lab experiments is its low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to further investigate the mechanism of action of this compound, particularly its effects on the Akt/mTOR signaling pathway. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound as a potential cancer therapy.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with phthalic anhydride in the presence of a base catalyst. The resulting intermediate is then treated with aniline to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-2-15-8-11-17(12-9-15)24-21(26)16-10-13-19-20(14-16)23(28)25(22(19)27)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26)

InChI Key

IWCDTOQWXXJLBR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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